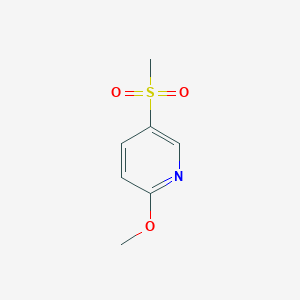

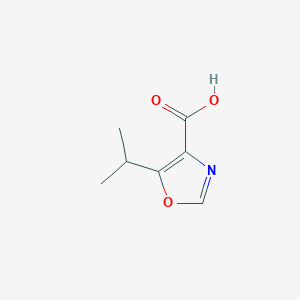

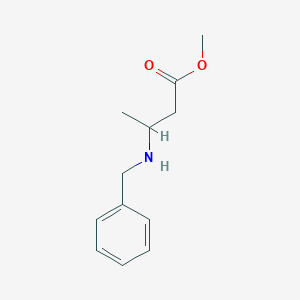

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid

Descripción general

Descripción

The compound "5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid" is not directly mentioned in the provided papers. However, the papers discuss various derivatives of 1,3-oxazole-4-carboxylic acid, which are relevant to the analysis of the compound . These derivatives are important in the synthesis of biologically active compounds and have been used in the preparation of peptidomimetics, antiproliferative agents, and other functionalized molecules .

Synthesis Analysis

The synthesis of 1,3-oxazole-4-carboxylic acid derivatives is a topic of interest in the field of medicinal chemistry. For instance, a ruthenium-catalyzed cycloaddition protocol has been developed to synthesize 5-amino-1,2,3-triazole-4-carboxylates, which are structurally related to 1,3-oxazole-4-carboxylic acid derivatives . Additionally, novel derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid have been synthesized from methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids . These methods highlight the versatility and regiocontrol achievable in the synthesis of oxazole derivatives.

Molecular Structure Analysis

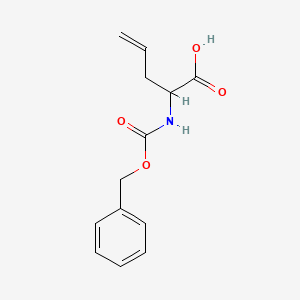

The molecular structure of oxazole derivatives is characterized by the presence of the oxazole ring, a five-membered heterocyclic compound containing both oxygen and nitrogen atoms. The structure of these derivatives can be confirmed using techniques such as X-ray crystallography, as demonstrated in the synthesis of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivatives . The oxazole ring imparts unique electronic and steric properties that are exploited in the design of biologically active molecules.

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions, enabling the introduction of different functional groups. For example, the transformation of oxazole-4-carboxylic acid hydrazide derivatives into 1,3,4-oxadiazoles through recyclization in acetic acid has been reported . These reactions are crucial for the diversification of oxazole-based scaffolds and the development of compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives, such as melting points and solubility, are influenced by the substituents on the oxazole ring. These properties are typically characterized using techniques like melting point determination, elemental analysis, and spectroscopy (FT-IR, 1H, and 13C NMR) . The antiproliferative and antimicrobial activities of these compounds suggest that they have significant potential in drug development, with the ability to interact with biological targets .

Aplicaciones Científicas De Investigación

Synthesis and Transformation

- The synthesis and transformation of derivatives related to 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid have been explored. For example, Prokopenko et al. (2010) described the synthesis of methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives, which were then used for further transformations (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

Catalyzed Synthesis for Triazole-based Scaffolds

- The compound has potential in the synthesis of triazole-based scaffolds, as noted by Ferrini et al. (2015). They developed a ruthenium-catalyzed cycloaddition protocol for preparing protected versions of triazole amino acids, useful in the preparation of peptidomimetics or biologically active compounds (Ferrini et al., 2015).

Development of Biologically Active Compounds

- A study by Pil'o et al. (2010) focused on developing 2-aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic acids and their derivatives. These compounds showed potential for various subsequent transformations, which could be relevant in creating new biologically active molecules (Pil'o, Prokopenko, Brovarets, & Drach, 2010).

Antimicrobial and Anticancer Applications

- Research has also extended to the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, which have shown promise as anticancer and antimicrobial agents. Katariya, Vennapu, and Shah (2021) investigated the structure and efficacy of these compounds, demonstrating their potential in medical applications (Katariya, Vennapu, & Shah, 2021).

Photooxygenation and Macrolide Synthesis

- Oxazoles, including derivatives of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid, have been used in photooxygenation processes. Wasserman, Gambale, and Pulwer (1981) described their application in the synthesis of macrolides, highlighting the compound's versatility in organic synthesis (Wasserman, Gambale, & Pulwer, 1981).

Synthesis of Heterocyclic Compounds

- The synthesis of heterocyclic derivatives, such as oxazolines and dihydropyridinones, has also been achieved using 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid. Bacchi et al. (2005) conducted oxidative carbonylation reactions to produce these compounds, demonstrating the chemical's utility in creating diverse heterocyclic structures (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Propiedades

IUPAC Name |

5-propan-2-yl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4(2)6-5(7(9)10)8-3-11-6/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOZWIXEPNCJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542034 | |

| Record name | 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89006-96-2 | |

| Record name | 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)

![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)